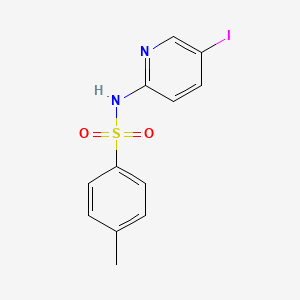

N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide

Description

N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide (CAS: 209971-43-7) is a sulfonamide derivative characterized by a pyridine ring substituted with an iodine atom at the 5-position and a 4-methylbenzenesulfonamide group at the 2-position. Its molecular formula is C₁₂H₁₁IN₂O₂S, with a molecular weight of 374.20 g/mol . This compound is of interest in medicinal chemistry due to the structural versatility of sulfonamides, which are known for their antimicrobial, anticancer, and enzyme-inhibitory properties.

Propriétés

IUPAC Name |

N-(5-iodopyridin-2-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11IN2O2S/c1-9-2-5-11(6-3-9)18(16,17)15-12-7-4-10(13)8-14-12/h2-8H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQZWFRWAZIXCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617882 | |

| Record name | N-(5-Iodopyridin-2-yl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209971-43-7 | |

| Record name | N-(5-Iodopyridin-2-yl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Electrophilic Iodination of Pyridin-2-amine Derivatives

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Iodinating agent | Iodine monochloride (ICl) or N-iodosuccinimide (NIS) | Provides regioselective iodination at 5-position |

| Solvent | Acetonitrile, dichloromethane, or DMF | Solvent choice affects reaction rate and selectivity |

| Temperature | 0 °C to room temperature | Lower temperatures favor selectivity |

| Reaction time | 1–4 hours | Monitored by TLC or HPLC |

| Work-up | Quenching with aqueous sodium thiosulfate, extraction with organic solvents | Removes excess iodine and byproducts |

This method ensures selective iodination without over-substitution or degradation of the pyridine ring.

Sulfonamide Formation via Nucleophilic Substitution

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | 5-Iodopyridin-2-amine + 4-methylbenzenesulfonyl chloride | Stoichiometric or slight excess of sulfonyl chloride |

| Base | Triethylamine or pyridine | Neutralizes HCl, promotes nucleophilicity |

| Solvent | Dichloromethane, chloroform, or THF | Inert solvents preferred |

| Temperature | 0 °C to 30 °C | Controlled to avoid side reactions |

| Reaction time | 2–12 hours | Monitored by TLC or HPLC |

| Purification | Column chromatography or recrystallization | Yields pure sulfonamide product |

The reaction proceeds via nucleophilic attack of the amine nitrogen on the sulfonyl chloride, forming the sulfonamide bond with release of HCl.

Alternative Synthetic Routes and Considerations

Direct iodination of preformed N-(pyridin-2-yl)-4-methyl-benzenesulfonamide : This approach involves first synthesizing the sulfonamide without iodine, followed by regioselective iodination at the 5-position of the pyridine ring. However, this method may suffer from lower regioselectivity and potential side reactions due to the presence of the sulfonamide group.

Use of protected amine intermediates : Protection of the amine group (e.g., as a tert-butyl carbamate) prior to iodination can improve regioselectivity and yield. Subsequent deprotection and sulfonamide formation are then carried out.

Metal-catalyzed cross-coupling reactions : Although less common for this specific compound, palladium-catalyzed coupling of 5-iodopyridin-2-amine with sulfonyl chlorides or sulfonamide precursors can be explored for improved efficiency and selectivity.

Research Findings and Optimization Data

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Electrophilic iodination of pyridin-2-amine | ICl or NIS, 0 °C to RT, acetonitrile or DCM | High regioselectivity, straightforward | Requires careful temperature control |

| Sulfonamide formation | 4-methylbenzenesulfonyl chloride, triethylamine, DCM, 0–30 °C | High yield, mild conditions | Sensitive to moisture, requires inert atmosphere |

| Direct iodination post-sulfonamide | Iodinating agents on sulfonamide derivative | Fewer steps | Lower regioselectivity, possible side reactions |

| Protected amine strategy | Amine protection, iodination, deprotection, sulfonamide formation | Improved selectivity | More steps, longer synthesis time |

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of sulfonic acids.

Reduction: Formation of sulfinamides.

Applications De Recherche Scientifique

Biological Applications

1. Antimicrobial Activity

Research indicates that N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide exhibits notable antimicrobial properties. The iodine substituent is believed to enhance the compound's efficacy against a range of pathogens, potentially increasing its utility in treating infections caused by resistant strains. Studies have shown that similar sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways, suggesting this compound may possess analogous mechanisms .

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit specific cancer cell lines by inducing apoptosis or interfering with cellular signaling pathways. The structural similarity to other known anticancer agents positions it as a promising candidate for further development in cancer therapeutics .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of sulfanilamides, including this compound, showed promising results in inhibiting the growth of methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involved blocking bacterial folate synthesis pathways, leading to cell death at pharmacologically relevant concentrations .

Case Study 2: Anticancer Activity

In vitro studies revealed that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound triggered apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .

Mécanisme D'action

The mechanism of action of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Protein Binding: It can bind to proteins, altering their conformation and affecting their function.

Signal Transduction Pathways: The compound can modulate signal transduction pathways by interacting with key signaling molecules.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their differences:

Physicochemical Properties

- Iodine vs.

- Heterocyclic Core : Pyridine (target compound) vs. pyrimidine () alters electronic distribution and hydrogen-bonding capacity. Pyrimidine derivatives often exhibit enhanced antimicrobial activity due to increased planarity .

- Substituent Effects : Methoxy or nitro groups (e.g., ) increase polarity and solubility, whereas halogen atoms (I, Br) enhance lipophilicity and stability .

Activité Biologique

N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with iodine at the 5-position and a benzenesulfonamide group. The presence of iodine enhances its reactivity and biological interactions compared to similar compounds with other halogens.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial for its antimicrobial and anticancer properties.

- Protein Binding : It alters protein conformation upon binding, affecting their function and potentially disrupting cellular processes.

- Signal Transduction Modulation : The compound can influence key signaling pathways by interacting with signaling molecules, which may lead to altered cellular responses.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity. The iodine substituent is believed to enhance its efficacy against various pathogens. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

Minimum Inhibitory Concentration (MIC) Values :

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Candida albicans | 16.69 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The IC50 values for these cell lines indicate promising activity:

IC50 Values Against Cancer Cell Lines :

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 1.03 |

| HeLa | 1.15 |

| MCF-7 | 2.59 |

These values suggest that this compound is significantly more active than many existing chemotherapeutic agents, highlighting its potential as a lead compound for drug development .

Case Studies

- Enzyme Inhibition Study : A study demonstrated that this compound could effectively inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell viability in treated cultures .

- Antimicrobial Efficacy Assessment : In a comparative study, this compound was tested against standard antibiotics, showing superior activity against resistant bacterial strains, suggesting its potential utility in treating infections caused by multidrug-resistant organisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide, and how can reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation typically involves reacting 5-iodo-2-aminopyridine with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., NaOH or pyridine) in anhydrous solvents like dichloromethane or THF .

- Critical Considerations : Monitor pH (maintain 9–10 to deprotonate the amine) and use TLC to track reaction progress. Purification via column chromatography or recrystallization (e.g., methanol/ethyl acetate mixtures) is recommended to remove unreacted sulfonyl chloride or byproducts .

Q. How can the crystal structure of this compound be resolved, and what software tools are validated for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires a Bruker APEX-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å), followed by refinement using SHELXL for small-molecule structures .

- Validation : Check residuals (e.g., R1 < 0.05 for high-quality data) and validate geometric parameters (e.g., C–I bond length ~2.10–2.15 Å) against the Cambridge Structural Database .

Q. What spectroscopic techniques are most effective for characterizing this sulfonamide?

- Approach : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ ~7.5–8.5 ppm for pyridine protons), FT-IR (S=O stretching ~1150–1350 cm⁻¹), and HRMS (ESI+) to confirm molecular weight and functional groups .

Advanced Research Questions

Q. How does the iodine substituent influence electronic properties and reactivity compared to bromo/chloro analogs?

- Analysis : The iodine atom’s large size and polarizability enhance intermolecular halogen bonding, affecting crystal packing (e.g., shorter I···O/N contacts vs. Br/Cl analogs) .

- Experimental Design : Compare X-ray structures of halogen-substituted analogs to quantify bond angles/distances. Density Functional Theory (DFT) calculations (e.g., using Gaussian09) can model electronic effects on sulfonamide acidity .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or hydrogen bonding ambiguities?

- Troubleshooting : For disordered regions, apply SHELXL’s PART instructions or SQUEEZE (in PLATON) to model electron density. Validate hydrogen bonds (e.g., N–H···O) using Mercury software, ensuring donor-acceptor distances < 3.2 Å and angles > 120° .

Q. How can regioselectivity be controlled in functionalizing the pyridine ring for downstream applications?

- Methodology : Use directing groups (e.g., sulfonamide) to favor electrophilic substitution at the para position. For example, iodination via N-iodosuccinimide (NIS) in acetic acid at 80°C selectively targets the 5-position of 2-aminopyridine derivatives .

Q. What computational methods predict the compound’s potential as a kinase inhibitor or antimicrobial agent?

- Approach : Perform molecular docking (AutoDock Vina) against target proteins (e.g., dihydrofolate reductase) using PDB structures. Validate with in vitro assays (MIC testing for antimicrobial activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.